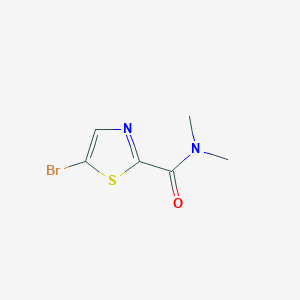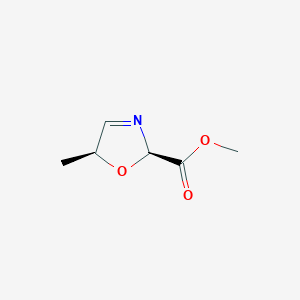![molecular formula C9H8N2O3 B12869347 4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
4-Ethyl-2-nitrobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the fourth position and a nitro group at the second position on the benzoxazole ring
Vorbereitungsmethoden
The synthesis of 4-Ethyl-2-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with ethyl-substituted benzoyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as POCl3. The reaction mixture is typically heated to around 90°C for several hours to ensure complete cyclization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Analyse Chemischer Reaktionen
4-Ethyl-2-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common reagents used in these reactions include LiAlH4 for reduction, sodium hydride (NaH) for substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-nitrobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-nitrobenzo[d]oxazole largely depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. For example, some derivatives inhibit cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The nitro group can also undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-2-nitrobenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Lacks the nitro group and has different chemical reactivity and biological activity.
4-Nitrobenzoxazole: Similar in structure but lacks the ethyl group, leading to different physical and chemical properties.
2-Amino-4-ethylbenzoxazole: Contains an amino group instead of a nitro group, resulting in different biological activities.
The uniqueness of this compound lies in the combination of the ethyl and nitro groups, which confer specific chemical reactivity and potential biological activities not seen in other derivatives .
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
4-ethyl-2-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C9H8N2O3/c1-2-6-4-3-5-7-8(6)10-9(14-7)11(12)13/h3-5H,2H2,1H3 |
InChI-Schlüssel |
YLOZELIGAVVKRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)OC(=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)








![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)




